molecular formula C16H9BrCl2O2 B3041611 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one CAS No. 331821-01-3

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one

Cat. No.: B3041611
CAS No.: 331821-01-3
M. Wt: 384 g/mol
InChI Key: JXAJWEQRZOZUGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one is a synthetic organic compound belonging to the chromenone family It is characterized by the presence of bromine, chlorine, and methyl groups attached to a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde, 4-methylcoumarin, and bromine.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chlorobenzaldehyde and 4-methylcoumarin in the presence of a base, such as sodium hydroxide.

    Bromination: The intermediate compound is then subjected to bromination using bromine in an organic solvent, such as chloroform, to introduce the bromine atom at the desired position.

    Chlorination: Finally, the compound undergoes chlorination using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the specified positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where halogen atoms (bromine and chlorine) are replaced by other functional groups using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles, such as sodium methoxide, in an appropriate solvent.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing halogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing halogen atoms.

Scientific Research Applications

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Material Science: It is explored for its potential use in the development of organic semiconductors and light-emitting materials.

    Biological Studies: The compound is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.

    Modulating Receptors: Interacting with receptors on cell surfaces and modulating their signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylcoumarin: A closely related compound with similar structural features.

    6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylflavone: Another structurally similar compound with potential pharmacological properties.

Uniqueness

6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one is unique due to its specific combination of bromine, chlorine, and methyl groups attached to the chromenone core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrCl2O2/c1-8-11-6-9(17)7-13(19)15(11)21-16(20)14(8)10-4-2-3-5-12(10)18/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXAJWEQRZOZUGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2Cl)Br)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 3
Reactant of Route 3
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 4
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 5
Reactant of Route 5
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one
Reactant of Route 6
Reactant of Route 6
6-Bromo-8-chloro-3-(2-chlorophenyl)-4-methylchromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.